Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (CAS 405514-94-5), commonly designated as[N1444][TFSI], is a high-purity aliphatic quaternary ammonium ionic liquid engineered for extreme electrochemical and thermal stability. Operating as a room-temperature liquid with a density of 1.26 g/cm³ and a viscosity of approximately 522 cP at 25 °C, it features a highly hydrophobic profile driven by its three butyl chains and fluorinated TFSI anion . Unlike aromatic ionic liquids,[N1444][TFSI] lacks unsaturated bonds, granting it an ultra-wide electrochemical window exceeding 6.2 V[1]. This structural advantage makes it a critical procurement choice for high-voltage battery electrolytes, reactive metal electrodeposition, and advanced solvent extraction processes where conventional solvents or standard imidazolium-based ionic liquids undergo rapid degradation.
Procurement strategies often default to widely available imidazolium-based ionic liquids (e.g., [BMIM][TFSI]) or standard organic carbonates due to their lower viscosity and lower upfront cost; however, substituting [N1444][TFSI] with these generic alternatives introduces critical failure points in extreme environments. Imidazolium cations contain unsaturated π-electrons that are highly susceptible to cathodic reduction, limiting their electrochemical stability window to approximately 4.0–4.5 V, which results in rapid electrolyte decomposition during high-voltage cycling or reactive precursor reduction [1]. Furthermore, in nuclear reprocessing or harsh acidic extractions, aromatic rings lack the radiolytic stability and intense hydrophobicity provided by the fully aliphatic tributylmethylammonium cation, leading to phase instability and extractant degradation .
When formulating polymer gel electrolytes (PGEs) for next-generation lithium-ion batteries, the electrochemical stability window (ECW) is a strict procurement constraint. While common imidazolium ionic liquids like [BMIM][TFSI] decompose at approximately 4.5 V, [N1444][TFSI] demonstrates an exceptionally wide ECW of 6.2 V to nearly 7.0 V vs. Li+/Li due to the absence of unsaturated bonds in its aliphatic ammonium cation [1]. This allows [N1444][TFSI] to be paired with high-voltage cathode materials without undergoing oxidative or reductive degradation [2].
| Evidence Dimension | Electrochemical Stability Window (ECW) |
| Target Compound Data | [N1444][TFSI]: 6.2 V to 7.0 V vs. Li+/Li |
| Comparator Or Baseline | [BMIM][TFSI] (Imidazolium baseline): ~4.5 V vs. Li+/Li |
| Quantified Difference | >1.7 V expansion in stability window |
| Conditions | Cyclic voltammetry in polymer gel electrolytes at room temperature |
Buyers developing high-voltage energy storage systems must procure aliphatic ammonium ILs to prevent the catastrophic electrolyte breakdown seen with imidazolium salts.
The electro-reduction of precursors like silicon tetrachloride (SiCl4) to crystalline silicon requires a solvent that resists reduction at highly negative potentials. Aqueous solutions and volatile organics like THF fail due to low electrochemical stability or restricted temperature windows. Utilizing[N1444][TFSI] as the electrolyte allows for the stable, efficient electrodeposition of Si from SiCl4 at low temperatures (≤ 100 °C) because the robust tributylmethylammonium cation resists the extreme cathodic potentials required for Si reduction, outperforming standard organic solvents [1].
| Evidence Dimension | Electrolyte viability for SiCl4 reduction |
| Target Compound Data | [N1444][TFSI]: Stable electrodeposition at ≤ 100 °C |
| Comparator Or Baseline | Aqueous / THF solvents: Decomposition or volatility limits |
| Quantified Difference | Enables low-temperature crystalline Si recovery without solvent breakdown |
| Conditions | Electro-reduction of SiCl4 in ionic liquid electrolyte |
Procuring this compound enables manufacturers to safely electrodeposit reactive semiconductors at low temperatures without relying on volatile or easily degraded solvents.
In the extraction of actinides (Pu, U, Am) from highly acidic nitric acid mediums, the diluent must maintain strict phase separation and resist radiolytic degradation. Conventional imidazolium diluents display critical drawbacks in radiolytic stability and phase behavior under these conditions. In contrast, strongly hydrophobic aliphatic ionic liquids like [N1444][TFSI] provide superior phase stability and act as an ideal diluent for task-specific ionic liquids (e.g., [AmDOA][NTf2]), ensuring efficient separation and recovery of plutonium without diluent breakdown .
| Evidence Dimension | Diluent suitability in nitric acid extraction |
| Target Compound Data | [N1444][TFSI]: Stable phase separation and high radiolytic resistance |
| Comparator Or Baseline | Imidazolium ILs: Radiolytic degradation and phase instability |
| Quantified Difference | Maintains structural integrity and hydrophobicity in harsh acidic environments |
| Conditions | Liquid-liquid extraction of actinides from nitric acid medium |
For nuclear and heavy-metal remediation workflows, this compound guarantees the long-term solvent stability that aromatic ionic liquids cannot provide.
Developing adhesive, conductive gels for underwater sensors requires materials that do not leach or lose conductivity in aqueous environments. When [N1444][TFSI] is used as a medium for cross-linking poly(ionic liquid) gels, the abundant hydrophobic butyl chains and fluorinated TFSI groups prevent water ingress. This imparts the resulting material with stable conductivity and excellent adhesion in dynamic water conditions, a performance metric where standard hydrophilic hydrogels completely fail due to swelling and ion dissolution [1].
| Evidence Dimension | Underwater signal stability and adhesion |
| Target Compound Data | [N1444][TFSI]-based PILG: Stable ECG signal transmission underwater |
| Comparator Or Baseline | Standard hydrogels: Rapid swelling and loss of conductivity |
| Quantified Difference | Complete retention of sensor functionality in dynamic aqueous environments |
| Conditions | One-step photoinitiated radical polymerization for underwater ECG monitoring |
Engineers designing marine or implantable sensors must select highly hydrophobic ionic liquids like [N1444][TFSI] to prevent catastrophic device failure in wet environments.
Due to its exceptional electrochemical stability window (≥ 6.2 V), [N1444][TFSI] is the premier choice for formulating polymer gel electrolytes (PGEs) paired with next-generation high-voltage cathodes, preventing the premature degradation seen in standard carbonate solvents and imidazolium ionic liquids [1].
The extreme cathodic stability of the tributylmethylammonium cation makes this compound an ideal electrolyte for the room-temperature or low-temperature (≤ 100 °C) electro-reduction of reactive precursors, such as converting SiCl4 to crystalline silicon, bypassing the need for volatile, hazardous organic solvents [2].
In nuclear reprocessing and hydrometallurgy, [N1444][TFSI] serves as a highly robust, radiolytically stable hydrophobic diluent. It supports task-specific extractants in highly acidic environments (e.g., concentrated nitric acid) where traditional aromatic ionic liquids suffer from radiolytic breakdown and poor phase separation .
Leveraging its intense hydrophobicity driven by multiple butyl chains and the fluorinated TFSI anion, [N1444][TFSI] enables the fabrication of adhesive, conductive poly(ionic liquid) gels that maintain stable signal transmission (such as ECG monitoring) even when fully submerged in dynamic water environments [3].
Irritant